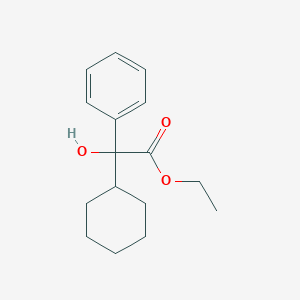

2-环己基-2-羟基-2-苯基乙酸乙酯

描述

Synthesis Analysis

The synthesis of Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate and related compounds involves multiple steps, including Michael-Aldol condensation, asymmetric condensation, and three-component condensation reactions. For example, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, a similar compound, was obtained through Michael-Aldol condensation, demonstrating the versatility of synthesis methods for these compounds. Ethyl(S)-α-Hydroxy-α-cyclopentylphenylacetate was synthesized from ethyl phenylglyoxylate and cyclopentanone by asymmetric condensation, showing an overall yield of about 59% (Hernández-Ortega et al., 2001) (Xiang Jiming, 2011).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using techniques like X-ray diffraction. The cyclohexanone core often adopts a chair conformation with attached groups in specific axial and equatorial configurations, as seen in the crystal and molecular structure studies (S. Hernández-Ortega et al., 2001).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including the Lossen rearrangement, which demonstrates their reactivity and potential for creating more complex molecules. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is one such example, showcasing the versatility in synthesizing hydroxamic acids and ureas from carboxylic acids without racemization (Kishore Thalluri et al., 2014).

Physical Properties Analysis

The physical properties, such as crystal structure and molecular packing, have been detailed through X-ray crystallography studies. These studies reveal the impact of weak intermolecular interactions on the stability and conformation of these compounds, aiding in understanding their physical behavior and potential applications (M. Kaur et al., 2012).

科学研究应用

酶促和生物活性潜力

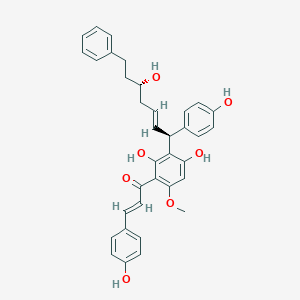

2-环己基-2-羟基-2-苯基乙酸乙酯衍生物的生物活性潜力一直备受关注。例如,查克拉博蒂和乔伊(2019 年)从软体动物中分离出化合物,揭示了它们的抗氧化和抗炎活性,突出了衍生物在制药应用中的潜力 (Chakraborty & Joy, 2019).

化学反应和中间体

该化合物及其衍生物在各种化学反应中是不可或缺的。栗原等人(1981 年)讨论了使用醇对活性亚甲基化合物进行烷基化,强调了这些化合物在合成多种化学产品中的重要性 (Kurihara 等人,1981 年)。此外,佐藤、井上和大桥(1974 年)对 3-烷基-2-羟基-2-环己烯-1-酮(一种衍生物)的新合成的研究强调了该化合物在风味成分中的作用及其多样的合成途径 (佐藤、井上和大桥,1974 年).

属性

IUPAC Name |

ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-19-15(17)16(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3,5-6,9-10,14,18H,2,4,7-8,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSWMMZQZJBIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400036 | |

| Record name | ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |

CAS RN |

31197-69-0 | |

| Record name | ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)

![(7S)-10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B16296.png)